molecular formula C8H10BBrO3 B14068132 (3-Bromo-4-(methoxymethyl)phenyl)boronic acid

(3-Bromo-4-(methoxymethyl)phenyl)boronic acid

Katalognummer: B14068132
Molekulargewicht: 244.88 g/mol
InChI-Schlüssel: HDDOPFSISYOXQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-4-(methoxymethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a bromine atom and a methoxymethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-(methoxymethyl)phenyl)boronic acid typically involves the bromination of a suitable phenyl precursor followed by the introduction of the boronic acid group. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and borylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: this compound can undergo oxidation to form the corresponding phenol derivative. Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the unsubstituted phenylboronic acid.

Common Reagents and Conditions:

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) is commonly used.

    Bases: Potassium acetate or sodium carbonate are frequently employed.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents used in these reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Resulting from oxidation reactions.

    Unsubstituted Phenylboronic Acid: Produced via reduction reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: (3-Bromo-4-(methoxymethyl)phenyl)boronic acid is extensively used in organic synthesis for constructing complex molecules, particularly in the pharmaceutical and agrochemical industries. Its role in Suzuki-Miyaura cross-coupling makes it invaluable for creating biaryl structures, which are common in many bioactive compounds.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. The biaryl structures formed through its reactions are often found in molecules with therapeutic properties, including anti-cancer and anti-inflammatory agents.

Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its ability to form stable carbon-carbon bonds makes it a key component in the development of new materials with desirable electronic properties.

Wirkmechanismus

The primary mechanism of action for (3-Bromo-4-(methoxymethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Bromophenylboronic acid

Comparison: (3-Bromo-4-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a methoxymethyl group on the phenyl ring. This dual substitution provides distinct reactivity and selectivity in cross-coupling reactions compared to its analogs. For instance, 3-Methoxyphenylboronic acid lacks the bromine atom, which can influence the electronic properties and reactivity of the compound. Similarly, 4-Methoxyphenylboronic acid has the methoxy group in a different position, affecting its steric and electronic characteristics.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Eigenschaften

Molekularformel

C8H10BBrO3

Molekulargewicht

244.88 g/mol

IUPAC-Name

[3-bromo-4-(methoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C8H10BBrO3/c1-13-5-6-2-3-7(9(11)12)4-8(6)10/h2-4,11-12H,5H2,1H3

InChI-Schlüssel

HDDOPFSISYOXQF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(C=C1)COC)Br)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.